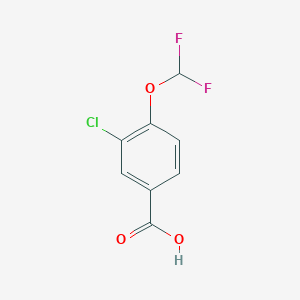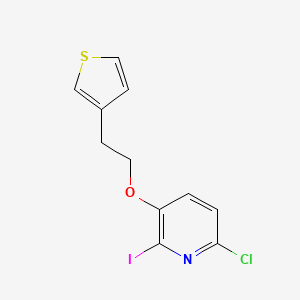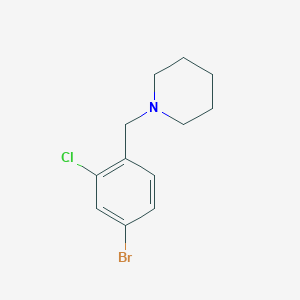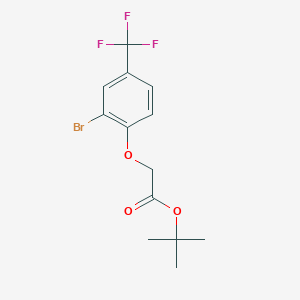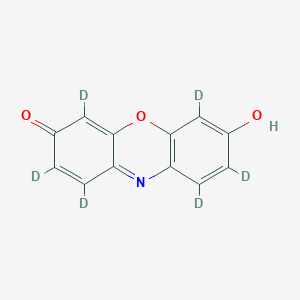
レゾルフィン-d6
概要
説明
Resorufin-d6 is the deuterium labeled Resorufin . It is a highly fluorescent pink dye used for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and a second analyte . It has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
Resorufin-d6 has been widely utilized in the design of responsive probes specific for various bioactive species . The chemical structures of these probes, their response mechanisms, detection limits, and practical applications have been investigated .Molecular Structure Analysis
The molecular weight of Resorufin-d6 is 219.23 . Its formula is C12HD6NO3 . The SMILES string representation of its structure is O=C1C([2H])=C2C(C([2H])=C1[2H])=NC3=C([2H])C([2H])=C(O)C([2H])=C3O2 .Chemical Reactions Analysis
Resorufin-d6 has been used in the development of fluorescent probes for detecting various analytes, such as cations, anions, reactive (redox-active) sulfur species, small molecules, and biological macromolecules .Physical and Chemical Properties Analysis
Resorufin-d6 exhibits a high fluorescence quantum yield, long excitation/emission wavelength, and pronounced ability in both fluorescence and colorimetric analysis . It has favorable stability to light irradiation and pH changes (pH 6.0–10.0) .科学的研究の応用
蛍光イメージング
レゾルフィン-d6は、特に生体分子をその場かつリアルタイムで検出する蛍光イメージングにおいて、強力なツールとして機能します。 高い蛍光量子収率と長い励起/発光波長により、優れた空間時間分解能を備えた高選択性および高感度イメージングに最適です .
比色分析
This compoundは、蛍光および比色分析の両方で顕著な能力を持つため、比色アッセイで広く使用されています。 環境モニタリングや臨床診断など、さまざまな分野において、さまざまな分析物の検出において迅速なフィードバックを提供できるため、非常に重要です .
生物活性種の検出
This compoundベースのプローブは、カチオン、アニオン、反応性硫黄種などの生物活性種を検出するように特別に設計されています。 これらのプローブは、生物試料中のこれらの種の存在と濃度を監視するために使用できます .
低分子センシング
この化合物は、低分子の検出のための応答性プローブの開発にも使用されています。 これらのプローブは、複雑な生物学的マトリックス中の低分子を識別および定量化するために使用でき、さまざまな生化学研究に役立ちます .
生体高分子検出
This compoundは、生体高分子の検出において役割を果たします。 アッセイに組み込むことで、タンパク質、核酸、その他の高分子を研究することができ、分子生物学および遺伝子研究の洞察を提供します .
酸化還元活性物質分析
この化合物は、酸化還元活性物質と反応する能力があるため、酸化ストレスおよび酸化還元生物学の研究に適しています。 研究者は、this compoundを使用して細胞および組織の酸化還元状態を調査できます .
生体アミンの可視化
This compoundベースの蛍光プローブは、生体アミンの可視化のために開発されてきました。 これらのプローブは、神経伝達物質やその他の生体アミンの研究に不可欠な、迅速な応答、優れた選択性、および低い検出限界を提供します .
金属イオン検出
最後に、this compoundは、Co2+やCu+などの金属イオンの比色および蛍光検出のためのプローブに使用されます。 このような用途は、金属イオンレベルの監視が重要な環境化学および毒性学において重要です .
作用機序
Target of Action
Resorufin-d6, a deuterium labeled variant of Resorufin, is primarily used as a highly fluorescent pink dye for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) . These species are chemically reactive molecules containing oxygen and nitrogen, respectively, and play important roles in cell signaling and homeostasis .
Mode of Action
The interaction of Resorufin-d6 with its targets (ROS/RNS) results in a change in its fluorescence properties . This change in fluorescence can be detected and quantified, providing a measure of the level of ROS/RNS in the system .
Biochemical Pathways
Resorufin-d6 is involved in redox-based reactions . In these reactions, the non-fluorescent Amplex Red is converted to Resorufin . This conversion is used as a reporter of the metabolic activity of cells .
Pharmacokinetics
The pharmacokinetic properties of Resorufin-d6 are influenced by its deuterium labeling . Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process . Deuteration can affect the pharmacokinetic and metabolic profiles of drugs, potentially enhancing their stability and extending their half-life .
Result of Action
The primary result of the action of Resorufin-d6 is the generation of a fluorescent signal in the presence of ROS/RNS . This allows for the detection and quantification of these species, providing valuable information about cellular oxidative stress and other related biological processes .
Action Environment
The action, efficacy, and stability of Resorufin-d6 can be influenced by various environmental factors. For instance, the fluorescence of Resorufin-d6 can be affected by the pH and the presence of other fluorescent or light-absorbing substances. Moreover, the stability of Resorufin-d6 may be affected by temperature and light exposure. Therefore, it is recommended to store Resorufin-d6 under recommended conditions to maintain its stability .
Safety and Hazards
Resorufin-d6 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and formation of dust and aerosols . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised .
将来の方向性
Resorufin-d6 has been widely used in the design of responsive probes for various bioactive species . The current challenges and future research directions in developing resorufin-based probes are then proposed . This is expected to facilitate the design and development of new fluorescent probes and promote the advancement of resorufin in future biological applications .
生化学分析
Biochemical Properties
Resorufin-d6 plays a crucial role in biochemical reactions, primarily as a fluorescent probe. It interacts with various enzymes, proteins, and other biomolecules. For instance, resorufin-d6 is often used as a substrate for cytochrome P450 enzymes, which catalyze its conversion to resorufin. This interaction is significant in studying enzyme kinetics and drug metabolism. Additionally, resorufin-d6 can interact with reactive oxygen species, making it a valuable tool for detecting oxidative stress in biological systems .
Cellular Effects
Resorufin-d6 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, resorufin-d6 is used to monitor cellular redox states and mitochondrial function. Its fluorescence properties allow researchers to visualize changes in cellular metabolism and oxidative stress in real-time. Resorufin-d6 has been shown to affect cell viability and proliferation, making it a useful tool in cytotoxicity assays .
Molecular Mechanism
The mechanism of action of resorufin-d6 involves its reduction to resorufin by cellular enzymes such as cytochrome P450. This reduction process is accompanied by a significant increase in fluorescence, which can be quantitatively measured. Resorufin-d6 can also undergo oxidation in the presence of reactive oxygen species, leading to changes in its fluorescence properties. These interactions at the molecular level make resorufin-d6 a versatile probe for studying enzyme activity and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of resorufin-d6 can change over time due to its stability and degradation. Resorufin-d6 is relatively stable under physiological conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that resorufin-d6 can have sustained effects on cellular function, particularly in terms of monitoring oxidative stress and enzyme activity over extended periods .
Dosage Effects in Animal Models
The effects of resorufin-d6 vary with different dosages in animal models. At low doses, resorufin-d6 is generally well-tolerated and can be used to monitor enzyme activity and oxidative stress without significant adverse effects. At high doses, resorufin-d6 can exhibit toxic effects, including oxidative damage and disruption of cellular metabolism. These threshold effects are important considerations in designing experiments and interpreting results .
Metabolic Pathways
Resorufin-d6 is involved in several metabolic pathways, primarily those related to its reduction and oxidation. The compound is reduced by cytochrome P450 enzymes to resorufin, which can then be further metabolized or excreted. Resorufin-d6 can also interact with reactive oxygen species, leading to its oxidation and subsequent changes in fluorescence. These metabolic pathways are crucial for understanding the compound’s role in biochemical assays and its effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, resorufin-d6 is transported and distributed through various mechanisms. It can diffuse across cell membranes and accumulate in specific cellular compartments, such as mitochondria. Transporters and binding proteins may also facilitate the movement of resorufin-d6 within cells. The localization and accumulation of resorufin-d6 are important factors in its effectiveness as a fluorescent probe .
Subcellular Localization
Resorufin-d6 exhibits specific subcellular localization, which can affect its activity and function. The compound is often targeted to mitochondria, where it can monitor changes in mitochondrial function and oxidative stress. Post-translational modifications and targeting signals may direct resorufin-d6 to specific cellular compartments, enhancing its utility in biochemical assays .
特性
IUPAC Name |
1,2,4,6,8,9-hexadeuterio-7-hydroxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9/h1-6,14H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSLDCABUXLXKM-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=O)C=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1N=C3C(=C(C(=O)C(=C3O2)[2H])[2H])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703031 | |
| Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-65-9 | |
| Record name | 7-Hydroxy(~2~H_6_)-3H-phenoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1196157-65-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)
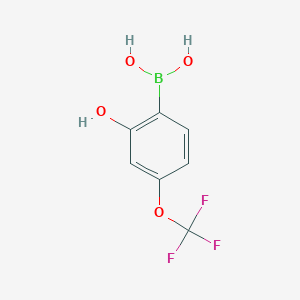

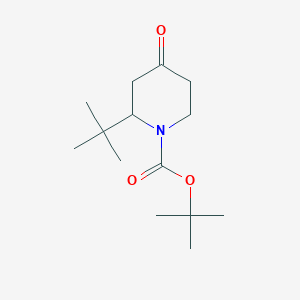

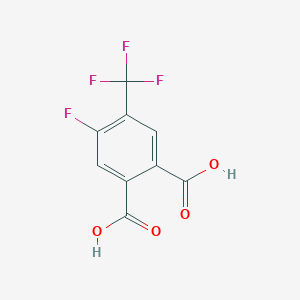
![(S)-(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-5-yl)methanol](/img/structure/B1442292.png)


